Clodronate disodium
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Overview
Description
Clodronate disodium, also known as dichloromethylene bisphosphonate, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug to prevent and treat osteoporosis in post-menopausal women and men. This compound is also employed in the management of hypercalcemia of malignancy, osteolysis, and multiple myeloma .
Mechanism of Action
- Its role is to inhibit osteoclast-mediated bone resorption, thereby preventing excessive bone loss .
- Consequently, osteoblast calcium deposition is inhibited, and apoptosis is induced in osteoclasts, effectively inhibiting bone resorption .
- This process affects pathways related to bone remodeling and calcium homeostasis, ultimately reducing bone resorption .
- Patients should be aware of potential side effects, including hypocalcemia, hypovolemia, renal insufficiency, transient hyperphosphatemia, and transient hyperparathyroidism .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Clodronate disodium is a non-nitrogenous bisphosphonate . These drugs were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . This compound interacts with various enzymes and proteins involved in bone resorption, primarily osteoclasts . It is metabolized into a non-hydrolyzable ATP analog within these cells, leading to their apoptosis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the activity of osteoclasts, the cells responsible for bone resorption . This leads to a decrease in bone loss, making it effective in treating conditions like osteoporosis . It also has anti-inflammatory effects, reducing the levels of inflammatory markers like IL-1β, IL-6, and TNF-α .
Molecular Mechanism
The molecular mechanism of action of this compound involves its uptake by osteoclasts and its subsequent intracellular metabolism . Once inside the cell, it is metabolized into a non-hydrolyzable ATP analog . This analog inhibits the ADP/ATP translocase in the mitochondrial membrane, disrupting the cell’s energy metabolism and leading to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over extended periods. For instance, in a study involving juvenile sheep, the effects of intramuscular this compound on bone turnover, serum bone biomarkers, bone mineral density, and bone microstructure were examined over 165 days . The study found no measurable effects on the skeleton of the sheep .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a study involving juvenile sheep, different doses of this compound were administered intramuscularly . The study found no measurable effects on the skeleton of the sheep, possibly due to the lower dose used compared to humans .
Metabolic Pathways
This compound is not metabolized in humans . It is eliminated unchanged in the urine . The renal clearance of this compound is approximately 90mL/min .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily through its uptake by osteoclasts
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria of osteoclasts . Here, it is metabolized into a non-hydrolyzable ATP analog that inhibits the ADP/ATP translocase in the mitochondrial membrane . This disrupts the cell’s energy metabolism, leading to apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clodronate disodium involves the reaction of phosphorus trichloride with acetic acid, followed by hydrolysis and neutralization with sodium hydroxide. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired bisphosphonate compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to obtain high-purity this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Clodronate disodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its biological activity and therapeutic applications .
Common Reagents and Conditions:
Hydrolysis: Typically involves water and acidic or basic conditions.
Oxidation: Often requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which retain the bisphosphonate structure essential for the compound’s activity .
Scientific Research Applications
Clodronate disodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other bisphosphonates and phosphonic acid derivatives.
Biology: Employed in studies involving bone metabolism and resorption.
Medicine: Used in the treatment of osteoporosis, hypercalcemia of malignancy, and osteolytic bone metastases. .
Industry: Utilized in the development of bone-targeting drug delivery systems and other pharmaceutical formulations
Comparison with Similar Compounds
- Etidronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Comparison: Clodronate disodium is unique among bisphosphonates due to its non-nitrogenous structure, which differentiates it from newer generations like zoledronic acid and ibandronic acid. While nitrogen-containing bisphosphonates are more potent, this compound is preferred in certain clinical scenarios due to its specific pharmacokinetic and safety profile .
Properties
CAS No. |
22560-50-5 |
---|---|
Molecular Formula |
CH4Cl2NaO6P2 |
Molecular Weight |
267.88 g/mol |
IUPAC Name |
disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate |
InChI |
InChI=1S/CH4Cl2O6P2.Na/c2-1(3,10(4,5)6)11(7,8)9;/h(H2,4,5,6)(H2,7,8,9); |
InChI Key |
BABBUYLLEOIZKQ-UHFFFAOYSA-N |
SMILES |
C(P(=O)([O-])[O-])(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+] |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.[Na] |
Key on ui other cas no. |
22560-50-5 |
Pictograms |
Health Hazard; Environmental Hazard |
Related CAS |
29329-69-9 |
Synonyms |
Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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